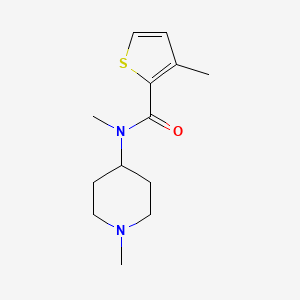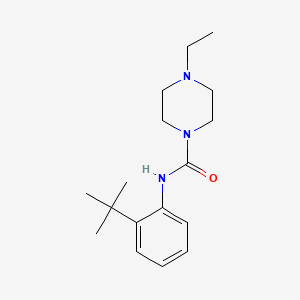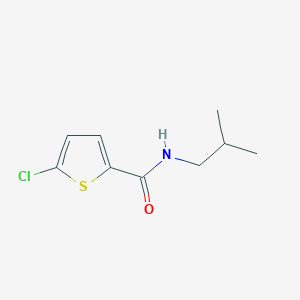![molecular formula C12H14ClNO B7512914 N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CCMI, is a chemical compound that belongs to the class of carboxamide compounds. CCMI has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide exerts its effects by binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways that are involved in the regulation of cellular processes. This results in the activation of various downstream effectors, including ion channels, enzymes, and transcription factors, which ultimately leads to the biochemical and physiological effects of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the promotion of neuroplasticity. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in water and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for the study of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in the treatment of various neurological disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, as well as its potential side effects and toxicity.
Métodos De Síntesis
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by the reaction with methylamine. The resulting product is then purified through crystallization or chromatography to obtain N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays an important role in the regulation of various physiological processes, including neurotransmission, cell survival, and neuroplasticity.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQIEVJGZXDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



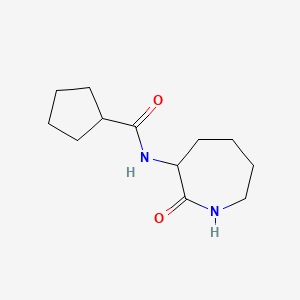
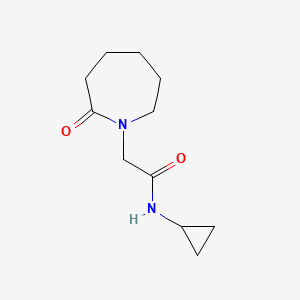

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)

